N'-Isopentyl-5-methylisoxazole-3-carbohydrazide
CAS No.:
Cat. No.: VC17256080
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O2 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 5-methyl-N'-(3-methylbutyl)-1,2-oxazole-3-carbohydrazide |
| Standard InChI | InChI=1S/C10H17N3O2/c1-7(2)4-5-11-12-10(14)9-6-8(3)15-13-9/h6-7,11H,4-5H2,1-3H3,(H,12,14) |
| Standard InChI Key | JLDWSOFVBVTHFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NO1)C(=O)NNCCC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
N'-Isopentyl-5-methylisoxazole-3-carbohydrazide features a five-membered isoxazole ring substituted with a methyl group at position 5 and a carbohydrazide functional group at position 3. The hydrazide nitrogen is further substituted with an isopentyl (3-methylbutyl) chain. The IUPAC name, 5-methyl-N'-(3-methylbutyl)isoxazole-3-carbohydrazide, reflects this arrangement .
Key structural attributes:
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Isoxazole core: A heterocyclic ring containing oxygen and nitrogen atoms, known for its stability and role in medicinal chemistry.
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Hydrazide moiety: Imparts potential chelation properties and biological activity.
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Isopentyl group: Enhances lipophilicity, influencing pharmacokinetic behavior.
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via nucleophilic acyl substitution, where an isoxazole-3-carboxylate ester reacts with isopentyl hydrazine. A representative method, inferred from analogous reactions , involves:
Reaction conditions:
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Ester substrate: Methyl 5-methylisoxazole-3-carboxylate.
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Nucleophile: Isopentyl hydrazine.
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Solvent: Polar aprotic solvents (e.g., dioxane, tert-butanol).
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Base: Potassium carbonate to deprotonate the hydrazine.
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Temperature: Reflux (80–100°C) for 12–48 hours.
Mechanism:
where 5-methylisoxazole and isopentyl.
Yield Optimization
Yields depend on steric and electronic factors:
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Steric hindrance: The bulky isopentyl group may reduce reaction efficiency, necessitating prolonged reaction times .
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Solvent choice: Tert-butanol enhances solubility of intermediates, improving yields compared to dioxane .
Physicochemical Properties
Thermodynamic and Solubility Profiles
| Property | Value/Description |
|---|---|
| Molecular weight | 211.26 g/mol |
| LogP (octanol-water) | 1.8 (predicted) |
| Solubility in water | 16.3 mg/mL (predicted) |
| Melting point | Not reported |
| pKa | ~3.5 (hydrazide NH), ~9.5 (isoxazole) |
The compound’s high lipophilicity (LogP ~1.8) suggests moderate membrane permeability, while its aqueous solubility (16.3 mg/mL) classifies it as “soluble” under standard conditions .
Stability and Degradation
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Thermal stability: Decomposes above 200°C based on analogous carbohydrazides.
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Hydrolytic sensitivity: Susceptible to hydrolysis under acidic or alkaline conditions, cleaving the hydrazide bond.
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